![molecular formula C6H12O5 B570579 Fucose, L-, [6-3H] CAS No. 122760-10-5](/img/structure/B570579.png)
Fucose, L-, [6-3H]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fucose, L-, [6-3H] is a radiolabeled form of L-fucose, a deoxyhexose sugar. L-fucose is a monosaccharide that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It is unique in having an L-configuration, whereas most naturally occurring sugars in mammals exist in the D-conformation . The radiolabeled version, Fucose, L-, [6-3H], is used extensively in biochemical and medical research to trace and study the metabolic pathways and functions of fucose in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Fucose, L-, [6-3H] involves the incorporation of tritium (3H) into the L-fucose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic synthesis. One common method involves the use of tritiated water (3H2O) in the presence of a catalyst to introduce tritium into the fucose molecule .
Industrial Production Methods: Industrial production of L-fucose, including its radiolabeled form, often involves microbial fermentation. Engineered strains of Escherichia coli have been used to produce L-fucose with high productivity . The process includes the fermentation of a suitable carbon source, followed by extraction and purification of the L-fucose. The radiolabeling step is then performed to introduce tritium into the purified L-fucose.
化学反应分析
Types of Reactions: L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form fucose acid or reduced to form fucitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Enzymatic reactions involving fucosyltransferases can add fucose to glycan structures.
Major Products:
Oxidation: Fucose acid
Reduction: Fucitol
Substitution: Fucosylated glycans and glycolipids
科学研究应用
Fucose, L-, [6-3H] has a wide range of applications in scientific research:
作用机制
The mechanism of action of Fucose, L-, [6-3H] involves its incorporation into glycan structures through the action of fucosyltransferases. These enzymes transfer fucose from GDP-fucose to specific acceptor molecules, forming fucosylated glycans . Fucosylation plays a crucial role in various biological processes, including cell-cell adhesion, immune response, and signal transduction .
相似化合物的比较
L-rhamnose: Another deoxyhexose sugar with similar structural properties but differs in its biological functions and applications.
D-galactose: A hexose sugar that shares some structural similarities with L-fucose but has different stereochemistry and biological roles.
Uniqueness of Fucose, L-, [6-3H]: Fucose, L-, [6-3H] is unique due to its radiolabeling, which allows for precise tracing and study of fucose metabolism and functions in biological systems. This makes it an invaluable tool in biochemical and medical research, providing insights that are not possible with non-labeled compounds .
属性
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6,6,6-tritritiohexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1T3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-IJCYHSTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

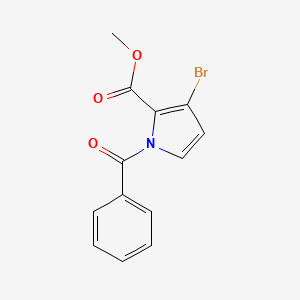
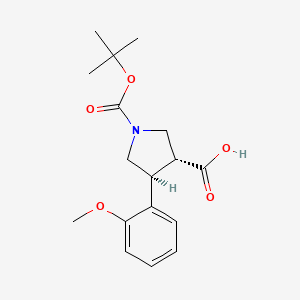
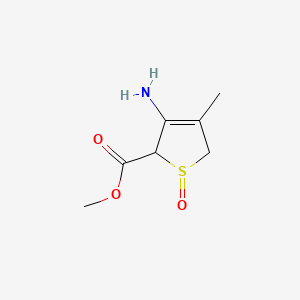
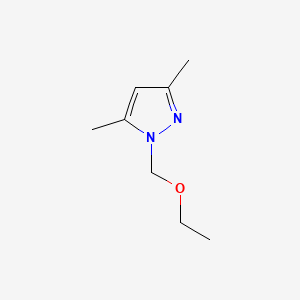
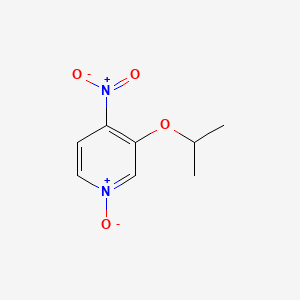
![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)
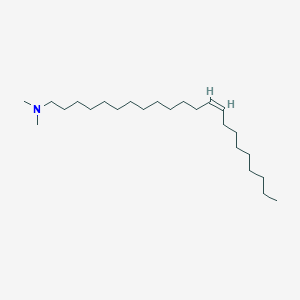
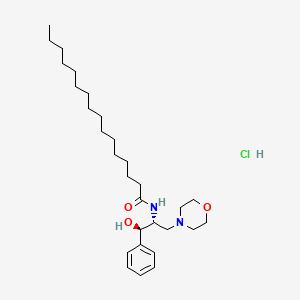
![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride](/img/structure/B570518.png)
